Oxythiamine disulfide monosulfoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129228-57-5 |
|---|---|
Molecular Formula |
C24H32N6O7S2 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
InChI Key |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Synonyms |
OTDMS oxythiamine disulfide monosulfoxide |
Origin of Product |
United States |
Synthetic Methodologies for Oxythiamine Disulfide Monosulfoxide
Advanced Chemical Synthesis Pathways and Reaction Mechanisms
The creation of oxythiamine (B85929) disulfide monosulfoxide is a nuanced process that begins with the thiamine (B1217682) scaffold and methodically introduces the requisite functional groups. The synthetic strategy is predicated on a multi-step approach that leverages the inherent reactivity of thiamine and its derivatives.
Multi-Step Synthetic Approaches from Thiamine Precursors
A plausible synthetic route to oxythiamine disulfide monosulfoxide commences with a suitable thiamine precursor, such as thiamine hydrochloride. The initial step involves the conversion of thiamine into its thiol form, which is a key intermediate for the formation of the disulfide bridge. This transformation is typically achieved under alkaline conditions, which facilitates the opening of the thiazole (B1198619) ring to expose the thiol group. nih.govresearchgate.net
Once the thiol intermediate is generated, it can undergo oxidative dimerization to form the disulfide. Various oxidizing agents can be employed for this purpose, including mild oxidants like hydrogen peroxide or air, to yield the symmetric thiamine disulfide. nih.gov In some methodologies, the reaction can be guided by mixing the thiamine precursor with an alkali in an aqueous solvent to produce the disulfide derivative. google.com
The subsequent and most critical steps involve the introduction of the oxy- functionality on the pyrimidine (B1678525) ring and the regioselective oxidation of one of the sulfur atoms in the disulfide bond to a monosulfoxide. The "oxy-" prefix denotes the replacement of the amino group on the pyrimidine ring with a hydroxyl group. This can be accomplished through diazotization of the amino group of a thiamine derivative followed by hydrolysis.
The final step is the selective oxidation of the disulfide to a monosulfoxide. This requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the disulfoxide or thiolsulfonate.
Regioselective Introduction of Disulfide and Monosulfoxide Functionalities
The regioselective introduction of the monosulfoxide is a significant hurdle in the synthesis of this compound. The two sulfur atoms of the disulfide bridge are chemically similar, making selective oxidation challenging.
Controlled oxidation can be achieved using stoichiometric amounts of specific oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, like a cyclic seleninate ester, have been shown to oxidize disulfides to thiolsulfinates (monosulfoxides). mdpi.com The reaction temperature and time must be meticulously controlled to favor the formation of the monosulfoxide and minimize the production of the corresponding thiolsulfonate, which results from over-oxidation. mdpi.com
The reaction mechanism for the oxidation of the disulfide to a monosulfoxide typically involves the nucleophilic attack of one of the sulfur atoms on the oxidizing agent. The choice of solvent can also influence the regioselectivity, with polar aprotic solvents often being preferred.
Challenges and Innovations in Complex Sulfur Chemistry for Thiamine Analogues
The synthesis of thiamine analogues with complex sulfur functionalities is fraught with challenges. The thiamine molecule itself is sensitive to heat, light, and oxidative conditions. researchgate.netnih.gov The sulfur atoms in thiamine and its derivatives are susceptible to various side reactions, including cleavage of the disulfide bond and further oxidation.
Innovations in this field have focused on the development of milder and more selective reagents and reaction conditions. For instance, enzymatic approaches are being explored for their potential to carry out highly specific transformations on the thiamine scaffold. Additionally, the use of protecting groups to shield reactive sites on the thiamine molecule during synthesis is a common strategy to improve yields and purity. The inherent instability of some thiamine derivatives also necessitates careful handling and purification to prevent degradation.
Optimized Purification Techniques for Research-Grade Compound Isolation
The isolation and purification of research-grade this compound from the reaction mixture is critical to ensure its chemical integrity and for accurate downstream applications. A combination of chromatographic and analytical techniques is employed for this purpose.
Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of thiamine derivatives. eijppr.comnih.gov Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of these polar compounds. eijppr.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), run in either an isocratic or gradient elution mode. eijppr.comnih.gov
For larger-scale purifications, column chromatography is a viable option. Silica gel can be used as the stationary phase, with a carefully selected solvent system to achieve separation of the desired product from starting materials and byproducts.
Table 1: Illustrative HPLC Parameters for Thiamine Analogue Purification
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table provides a general example; specific conditions would need to be optimized for this compound.
Spectroscopic and Elemental Analysis for Purity Assessment
To confirm the identity and assess the purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and confirm the presence of the pyrimidine and thiazole rings, as well as the modifications.
Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to support the structural assignment. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental composition. frontiersin.org
Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. azom.com This data is used to confirm the empirical formula of the synthesized compound and is a crucial indicator of its purity. azom.com
Table 2: Analytical Techniques for Compound Characterization
| Technique | Information Obtained |
| ¹H NMR | Proton environment, structural connectivity |
| ¹³C NMR | Carbon skeleton, functional groups |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |
| High-Resolution MS (HRMS) | Exact mass, elemental formula |
| Elemental Analysis | Percentage composition (C, H, N, S) |
Through the careful application of these synthetic and analytical methodologies, high-purity this compound can be prepared, enabling further investigation into its chemical and biological properties.
Molecular Architecture and Conformational Dynamics of Oxythiamine Disulfide Monosulfoxide
Stereochemical Considerations and Isomeric Forms
The presence of a sulfoxide (B87167) group in oxythiamine (B85929) disulfide monosulfoxide introduces a chiral center at the oxidized sulfur atom. Thiosulfinates feature a tetracoordinate sulfur atom (S(IV)) bonded to a dicoordinate sulfur atom (S(II)), with the S(IV) center being stereogenic. wikipedia.org This gives rise to the potential for stereoisomerism.
Due to the chiral nature of the sulfoxide sulfur, oxythiamine disulfide monosulfoxide can exist as two enantiomers, the (R)- and (S)-isomers. The spatial arrangement of the oxygen atom and the two organic substituents around the sulfur atom determines the absolute configuration of each enantiomer. The synthesis of thiosulfinates through the oxidation of their corresponding disulfides can lead to a racemic mixture of these enantiomers unless a chiral oxidizing agent or catalyst is employed. wikipedia.org
Table 1: Potential Isomeric Forms of this compound
| Isomer Type | Description | Potential for Existence in this compound |
| Enantiomers | Non-superimposable mirror images arising from the chiral sulfoxide sulfur. | Yes, (R)- and (S)-isomers are possible. |
| Diastereomers | Would arise if other chiral centers were present in the molecule. | Unlikely, as the parent oxythiamine disulfide is achiral. |
Analysis of the Disulfide and Monosulfoxide Bond Orientations and Reactivity
The thiosulfinate functional group, R-S(O)-S-R', is characterized by a unique electronic and geometric arrangement that significantly influences its reactivity. The S-S bond in thiosulfinates is notably weaker than the S-S bond in disulfides. wikipedia.org This inherent instability contributes to the reactivity of thiosulfinates.
The reactivity of the disulfide and monosulfoxide bonds is also influenced by the electronic nature of the attached oxythiamine moieties. The electron-withdrawing properties of the pyrimidine (B1678525) and thiazolium rings in oxythiamine can affect the electrophilicity of the sulfur atoms. In unsymmetrical thiosulfinates, the position of the oxygen atom can influence which sulfur atom is more susceptible to nucleophilic attack. Studies on other unsymmetrical thiosulfinates have shown that the reactivity can differ markedly depending on which sulfur atom is oxidized. nih.gov
Thiosulfinates are known to be susceptible to reaction with nucleophiles, particularly thiols. This reactivity is pH-dependent, with stability being greatest in acidic to neutral conditions and decreasing in alkaline environments. nih.gov The reaction with thiols, such as cysteine or glutathione (B108866) in a biological context, would lead to the cleavage of the S-S(O) bond and the formation of mixed disulfides. Research on O-benzoylthiamine disulfide monosulfoxide, a related compound, has shown that it can be reduced by cysteine. semanticscholar.org
Table 2: General Reactivity of Thiosulfinates
| Reactant | Reaction Type | Products | Conditions |
| Thiols (e.g., cysteine) | Nucleophilic substitution | Mixed disulfide and sulfenic acid | pH-dependent |
| Heat | Thermal decomposition | Various sulfur-containing compounds | Temperature-dependent |
| Reducing agents | Reduction | Disulfide | - |
The antioxidant activity of some thiosulfinates has been attributed to their ability to scavenge peroxyl radicals. The effectiveness of this antioxidant action can be dependent on the structure of the molecule, particularly the nature of the groups attached to the thiosulfinate moiety. nih.gov
Structural Flexibility and Rotational Isomerism
The acyclic nature of the disulfide monosulfoxide linkage in this compound allows for considerable structural flexibility. Rotation around the single bonds, including the C-S, S-S, and S-O bonds, gives rise to various conformational isomers, or rotamers. The stability of these conformers is dictated by a combination of steric hindrance, electrostatic interactions, and hyperconjugation. bham.ac.uk
Rotation around the S-S bond in disulfides is subject to an energy barrier, with a preference for dihedral angles approaching 90°. nih.gov The introduction of the sulfoxide oxygen atom in this compound would be expected to alter the rotational energy landscape around the S-S bond due to increased steric bulk and electrostatic interactions. Conformational studies on other acyclic sulfur-containing molecules have shown that polar interactions between heteroatoms can significantly influence conformational preferences. researchgate.net
Table 3: Factors Influencing Conformational Dynamics
| Factor | Description | Expected Influence on this compound |
| Steric Hindrance | Repulsive interactions between bulky groups. | Will influence the preferred rotational angles around single bonds to minimize steric clash. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized groups. | The polar sulfoxide group and charged thiazolium ring will significantly impact conformational preferences. |
| Hyperconjugation | Stabilizing interactions between filled and empty molecular orbitals. | Can influence bond lengths and rotational barriers. |
| Rotational Energy Barriers | The energy required to rotate around a single bond. | Will determine the rate of interconversion between different conformers. |
Table of Compounds Mentioned
Biochemical and Enzymatic Interaction Mechanisms of Oxythiamine Disulfide Monosulfoxide
Comprehensive Inhibition Kinetics of Thiamine-Dependent Enzymes
Transketolase Inhibition Profile and Mechanism
Specific kinetic data (e.g., Kᵢ, IC₅₀) and the precise mechanism of transketolase inhibition by oxythiamine (B85929) disulfide monosulfoxide are not available in the current body of scientific literature. While its precursor, oxythiamine, is a known inhibitor of transketolase, the specific inhibitory profile of the disulfide monosulfoxide derivative has not been characterized.
Pyruvate (B1213749) Dehydrogenase Complex Interaction and Regulatory Effects
Detailed studies on the interaction between oxythiamine disulfide monosulfoxide and the pyruvate dehydrogenase (PDH) complex, including any regulatory effects, have not been documented. Research on oxythiamine pyrophosphate has shown it to be a competitive inhibitor of the PDH complex, but this cannot be directly extrapolated to the disulfide monosulfoxide derivative.
Exploration of Interactions with Other Thiamine (B1217682) Pyrophosphate-Dependent Enzymes
There is no available information detailing the interactions of this compound with other thiamine pyrophosphate (TPP)-dependent enzymes, such as α-ketoglutarate dehydrogenase or transketolase.
Substrate Mimicry and Analog Formation with Thiamine Pyrophosphokinase
The potential for this compound to act as a substrate mimic for thiamine pyrophosphokinase, leading to the formation of an antagonistic analog, has not been investigated. While other thiamine analogs like pyrithiamine (B133093) can be pyrophosphorylated by this enzyme, the activity of this compound in this context is unknown.
Molecular Mechanisms of Antagonist Action on Coenzyme Binding Sites
Without experimental data, the specific molecular mechanisms through which this compound might antagonize the binding of thiamine pyrophosphate to the coenzyme binding sites of dependent enzymes remain speculative.
Non-Covalent and Covalent Interactions with Specific Protein Targets
There is no published research that characterizes the nature of interactions, whether non-covalent (such as hydrogen bonding or van der Waals forces) or covalent, between this compound and specific protein targets.
Cellular Mechanistic Investigations of Oxythiamine Disulfide Monosulfoxide in in Vitro Systems
Modulation of Intracellular Thiamine (B1217682) Metabolism and Fluxes
Oxythiamine (B85929) disulfide monosulfoxide, as a thiamine antagonist, is presumed to exert its primary effects by interfering with intracellular thiamine metabolism. Thiamine is crucial for cellular function, being converted into its active form, thiamine pyrophosphate (TPP), which serves as an essential coenzyme for several key enzymes in carbohydrate and energy metabolism. nih.gov
The oxythiamine component of the molecule is known to be phosphorylated in cells to oxythiamine pyrophosphate (OPP). OPP then competes with TPP for binding to thiamine-dependent enzymes, effectively inhibiting their function. nih.gov This disruption of thiamine-dependent enzymatic activity is a cornerstone of its anti-metabolic effects. The disulfide monosulfoxide structure may influence its uptake and stability within the cell, potentially enhancing its ability to interfere with thiamine pathways compared to oxythiamine alone.
Effects on Cellular Proliferation and Growth Kinetics in Diverse Cell Lines
The antagonistic effect of oxythiamine derivatives on thiamine metabolism has significant consequences for cell proliferation, particularly in cancer cells which often exhibit a heightened reliance on glucose metabolism.
Differential Responses in Cancer Cell Models (e.g., HeLa Cells)
In vitro studies on related compounds, such as oxythiamine, have demonstrated a marked inhibitory effect on the proliferation of cancer cell lines. For instance, research on HeLa cells, a human cervical cancer cell line, has shown that oxythiamine can significantly impede cell growth. nih.gov This effect is attributed to the inhibition of key metabolic enzymes, leading to a reduction in the production of ATP and essential biosynthetic precursors necessary for rapid cell division. The growth inhibitory effects are often dose-dependent, with higher concentrations leading to greater suppression of proliferation.
Comparative Studies with Non-Transformed Cell Lines (e.g., Fibroblasts)
Interestingly, the cytotoxic effects of oxythiamine and its derivatives appear to be more pronounced in cancer cells compared to non-transformed cells. Studies comparing the impact of oxythiamine on HeLa cells and normal human fibroblasts have revealed that fibroblasts are significantly more resistant to its growth-inhibitory effects. nih.gov This differential sensitivity suggests a potential therapeutic window for targeting cancer cells while sparing normal tissues. The metabolic flexibility of non-transformed cells may allow them to better withstand the disruption of thiamine-dependent pathways.
Interactive Table: Comparative Growth Inhibition of an Oxythiamine Derivative in Cancer vs. Non-Transformed Cells
| Cell Line | Compound | Concentration (µM) | Growth Inhibition (%) |
| HeLa | Oxythiamine | 50 | ~75 |
| HeLa | Oxythiamine | 100 | >90 |
| Fibroblasts | Oxythiamine | 50 | ~20 |
| Fibroblasts | Oxythiamine | 100 | ~35 |
Note: This table is generated based on qualitative data from existing literature on oxythiamine and is intended for illustrative purposes.
Analysis of Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms
The efficiency with which oxythiamine disulfide monosulfoxide enters and is retained within cells is a critical determinant of its biological activity. Thiamine itself is taken up by specific transporters, and it is likely that its analogs, including this compound, utilize similar mechanisms. The disulfide bond in some thiamine derivatives has been shown to enhance their lipophilicity, facilitating passive diffusion across cell membranes. patsnap.com
Once inside the cell, the disulfide bond of related compounds can be cleaved by intracellular reducing agents like glutathione (B108866). nih.gov This reduction can release the active oxythiamine moiety. The subsequent intracellular distribution and potential efflux of the compound and its metabolites are areas that require further specific investigation for this compound.
Impact on Gene Expression and Protein Synthesis Related to Thiamine Pathways
The disruption of thiamine metabolism by its antagonists can trigger compensatory changes in gene expression. Cells may attempt to counteract the thiamine deficiency by upregulating the expression of genes involved in thiamine transport and metabolism. For example, studies on thiamine disulfide derivatives have shown they can influence the expression of genes related to antioxidant responses. nih.gov
However, prolonged inhibition of thiamine-dependent enzymes can lead to cellular stress and ultimately impact protein synthesis. The reduction in energy availability and essential building blocks can lead to a global decrease in protein production, further contributing to the inhibition of cell growth and proliferation.
Investigation of Downstream Signaling Pathways and Metabolic Reprogramming
The inhibition of key metabolic enzymes by oxythiamine derivatives has profound effects on downstream signaling pathways and leads to significant metabolic reprogramming. By blocking enzymes such as transketolase in the pentose (B10789219) phosphate (B84403) pathway and pyruvate (B1213749) dehydrogenase in the Krebs cycle, these antagonists can induce a state of metabolic crisis in cancer cells.
This metabolic disruption can activate stress-response pathways and, in some cases, trigger apoptosis (programmed cell death). nih.gov The inability of cancer cells to adapt to this metabolic reprogramming is a key aspect of the anti-cancer potential of thiamine antagonists. The specific signaling cascades and the full extent of metabolic shifts induced by this compound are promising areas for future research.
Computational and Theoretical Studies of Oxythiamine Disulfide Monosulfoxide
Advanced Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as oxythiamine (B85929) disulfide monosulfoxide, might interact with the active site of a target enzyme.
Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a binding energy value. For thiamine (B1217682) derivatives, these studies are crucial for understanding their potential as enzyme inhibitors. For instance, studies on thiamine analogs have shown that modifications to the pyrimidine (B1678525) and thiazolium rings can significantly alter binding affinity. rug.nl The binding affinity of various thiamine derivatives to the thiamine-binding protein ThiT has been shown to range over three orders of magnitude, with dissociation constants (K_D) from 0.18 to 528 nM, highlighting how small chemical changes can dramatically impact binding. rug.nl
In a representative docking study of thiamine hydrochloride with bovine serum albumin, the association constant (K_a) was calculated to be 1.21 x 10^4 M^-1, with a corresponding free energy change (ΔGº) of -6.6 kcal mol-1, indicating a spontaneous binding process. jocpr.com Such studies for oxythiamine disulfide monosulfoxide would be invaluable in predicting its inhibitory potential against key thiamine-dependent enzymes like transketolase or pyruvate (B1213749) dehydrogenase. The energetic landscape derived from these simulations would reveal the most stable binding poses and the energy barriers between different conformations.
Beyond predicting binding strength, molecular docking elucidates the specific interactions that anchor a ligand within an enzyme's active site. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For thiamine and its analogs, interactions with key amino acid residues in the active site are critical for their function or inhibition. nih.gov For example, the interaction of the thiazolium ring of thiamine with negatively charged species, such as a carboxylate group from an amino acid residue, is a key feature in many thiamine-dependent enzymes. rsc.org
Docking studies can map the hydrogen bonding network between the ligand and the protein. In the case of thiamine binding to bovine serum albumin, it was proposed that the ligand binds to the hydrophobic pocket in subdomain IIA, near the tryptophan residue Trp212. jocpr.com For this compound, docking simulations would identify the specific amino acid residues it interacts with, providing a detailed picture of its binding mode and the basis of its potential inhibitory activity.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding
While molecular docking provides a static picture of the ligand-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.
The binding of a ligand can induce conformational changes in the enzyme, which can be crucial for its catalytic activity or inhibition. nih.gov MD simulations can track these changes, providing insights into the allosteric regulation of enzymes. For example, studies on the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor have shown that ligand binding drives the conformational equilibrium towards more compact structures. nih.gov
In the context of thiamine-dependent enzymes, MD simulations could reveal how the binding of this compound alters the enzyme's shape, potentially locking it in an inactive conformation. Post-translational modifications, such as acylation, on enzymes like transketolase have been shown to be involved in the enzyme's response to inhibitors like oxythiamine, and these modifications can lead to conformational shifts. mdpi.com
The biological environment is aqueous, and the presence of water molecules can significantly influence ligand-enzyme interactions. MD simulations explicitly model the solvent, providing a more realistic representation of the system. Studies on a model for the thiamine-thiazolium ring interaction have shown that the stability of the ion pair is dependent on the solvent's dielectric constant, with the interaction being stabilized in a more hydrophobic environment. rsc.org
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations provide the most detailed level of theory, allowing for the study of the electronic structure of molecules. This is particularly important for understanding the reactivity of a compound.
Semi-empirical and ab initio QM calculations have been used to study the electronic structure and preferred conformations of thiamine and thiamine pyrophosphate. nih.govacs.org These studies can determine the distribution of electron density in a molecule, identifying regions that are susceptible to nucleophilic or electrophilic attack. quora.comresearchgate.net For thiamine, the highest occupied molecular orbital (HOMO) is localized on the aminopyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) is on the thiazolium ring. quora.com This separation of the HOMO and LUMO allows thiamine to react with both electrophiles and nucleophiles on different parts of the molecule. quora.com
For this compound, QM calculations could predict its reactivity and how its electronic properties differ from thiamine, which could explain its inhibitory mechanism. These calculations can also be used to parameterize the force fields used in MD simulations, improving the accuracy of these classical simulations.
Bond Dissociation Energy Analysis of Disulfide and Monosulfoxide Bonds
Computational chemistry, particularly through methods like density functional theory (DFT), provides critical insights into the stability of chemical bonds within a molecule. researchgate.netnih.gov For this compound, the two key linkages governing its reactivity are the disulfide (S-S) and the sulfoxide (B87167) (S-O) bonds. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, and its calculation helps in understanding the molecule's thermodynamic stability and potential reaction pathways. sparkl.meucsb.edu
Similarly, the S-O bond in sulfoxides has been a subject of computational study. researchgate.net The accurate calculation of its BDE has been noted as a challenge for computational methods, often requiring sophisticated basis sets for the sulfur atom to achieve reliable results. researchgate.net The BDE of the S-O bond in dimethyl sulfoxide (DMSO), a simple sulfoxide, is considerably higher than that of a typical disulfide bond, indicating a more stable linkage.
| Bond | Compound Type | Typical Calculated BDE (kcal/mol) | Significance |
|---|---|---|---|
| S-S | Alkyl Disulfides | ~60 - 68 | Relatively weak bond, prone to cleavage, important for redox reactions. researchgate.net |
| S-O | Aryl/Alkyl Sulfoxides | ~78 - 81 (triplet energy) | Stronger than the S-S bond, indicating higher stability. researchgate.net |
This table presents representative BDE values for analogous bond types to illustrate the general principles, as specific computational data for this compound is not available in public literature.
Elucidation of Reaction Mechanisms and Transition States
Theoretical studies are crucial for mapping out the detailed steps of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. nih.gov For a molecule like this compound, computational modeling can elucidate the mechanisms of its key reactions, such as the reduction of the disulfide bond or the sulfoxide group. acs.orgnih.gov
The cleavage of the disulfide bond is a process of significant interest in biochemistry and organic synthesis. acs.org In silico investigations can model how this cleavage occurs, for example, through interaction with biological reducing agents like glutathione (B108866) or thioredoxin. nih.govnih.gov These models can predict the energy barriers for the reaction and reveal the synchronous or asynchronous nature of the bond-breaking and bond-forming steps. acs.org
Furthermore, the state of the aminopyrimidine ring in thiamine derivatives is known to be critical for their catalytic activity. nih.gov Computational models can help determine the ionization and tautomeric states of this ring system during a reaction, providing details about intramolecular proton transfers that are essential for the molecule's function. nih.gov Understanding these mechanisms at a molecular level is key to comprehending the biological activity of thiamine derivatives. nih.gov
In Silico Modeling of Membrane Permeability and Cellular Transport
The ability of a molecule to cross biological membranes is a critical determinant of its bioavailability and therapeutic potential. patsnap.com In silico modeling has become an indispensable tool for predicting the membrane permeability of compounds early in the drug discovery process. soton.ac.ukarxiv.orgnih.gov For this compound, these models can estimate its ability to be absorbed, for instance, in the gastrointestinal tract, and to cross barriers like the blood-brain barrier. patsnap.comarxiv.org
These predictive models typically calculate a range of physicochemical properties, or molecular descriptors, that are known to influence permeability. Key descriptors include:
Molecular Weight (MW): Lower molecular weight generally favors passive diffusion.
Lipophilicity (logP or logKow): This value represents the partitioning of a compound between an oily (octanol) and an aqueous phase, indicating its affinity for the lipidic environment of a cell membrane. soton.ac.uk
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of passive transport across membranes.
Hydrogen Bond Donors and Acceptors: The number of these groups affects a molecule's solubility and interactions with the polar head groups of membrane lipids.
Quantitative Structure-Activity Relationship (QSAR) models use these calculated descriptors to predict a compound's permeability. nih.gov While specific in silico permeability data for this compound is not published, the known properties of related thiamine disulfide derivatives suggest that the disulfide modification enhances lipid solubility compared to thiamine itself, facilitating easier passage across cell membranes. patsnap.com
| Physicochemical Property | General Influence on Membrane Permeability |
|---|---|
| Molecular Weight (MW) | Lower values are generally preferred for passive diffusion. |
| Lipophilicity (logP) | An optimal range is needed; too high or too low can hinder permeability. soton.ac.uk |
| Polar Surface Area (PSA) | Lower values typically correlate with higher permeability. |
| Hydrogen Bond Donors/Acceptors | Fewer hydrogen bonds generally lead to better permeability. |
This table outlines the key physicochemical descriptors used in in silico models to predict the membrane permeability of chemical compounds.
Analytical Methodologies for Research and Quantitative Analysis of Oxythiamine Disulfide Monosulfoxide
Chromatographic Techniques for High-Resolution Separation and Purity Verification
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for separating and purifying oxythiamine (B85929) disulfide monosulfoxide. cornell.edu These techniques are also crucial for verifying the purity of the compound.
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of thiamine (B1217682) and its analogs. nih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is achieved by creating a gradient, which involves gradually changing the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. sielc.comeijppr.com The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification.
The purity of an oxythiamine disulfide monosulfoxide sample is assessed by the presence of a single, well-defined peak in the chromatogram. The absence of other significant peaks indicates a high degree of purity. While specific HPLC methods for this compound are not extensively documented in publicly available literature, the general principles applied to thiamine and its derivatives are applicable. nih.govnih.gov For instance, a method for analyzing thiamine uses a C18 column with a mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) sielc.com |
| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or sulfuric acid buffer) sielc.comeijppr.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at ~250 nm sielc.com |
| Injection Volume | 1-20 µL nih.govsielc.com |
Advanced Spectroscopic Methods for Structural Characterization in Research
Spectroscopic techniques are vital for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic structure of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR spectroscopy provides information on the different types of protons in the molecule, their chemical environment, and their proximity to other protons. nih.gov For this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as for the various side chains. researchgate.netchemicalbook.com
¹³C NMR spectroscopy offers complementary information about the carbon framework of the molecule, with each unique carbon atom producing a separate signal. chemicalbook.com
While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the known spectra of thiamine and related compounds. researchgate.nethmdb.ca
| Proton Location | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Pyrimidine-CH | ~8.5 - 9.0 | Singlet |
| Thiazole-CH | ~7.5 - 8.0 | Singlet |
| Methylene bridge | ~4.0 - 4.5 | Singlet |
| Ethyl group CH₂ | ~2.5 - 3.0 | Quartet |
| Ethyl group CH₃ | ~1.0 - 1.5 | Triplet |
Note: These are estimated values. Actual experimental values can vary based on the solvent and other conditions.
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. google.com Techniques such as electrospray ionization (ESI) are commonly used to ionize the molecule. google.commassbank.eu
The resulting mass spectrum will show a peak corresponding to the molecular ion, which confirms the molecular weight. massbank.eumassbank.jp High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which helps to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting smaller ions. google.com This provides information about the molecule's connectivity. For this compound, characteristic fragmentation would likely involve the breaking of the disulfide bond and the pyrimidine and thiazole rings.
Bioanalytical Approaches for Detection and Quantification in Complex Biological Matrices
Analyzing this compound in biological samples like blood or urine is challenging due to the complexity of these samples. rsc.org Bioanalytical methods must be highly sensitive and selective.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this type of analysis. google.com This technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. nih.govgoogle.com
The process typically begins with sample preparation to extract the compound of interest and remove interfering substances. nih.gov This can be achieved through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
In the LC-MS/MS system, the instrument is set to monitor specific transitions from a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM). This provides high selectivity and allows for accurate quantification. The use of an internal standard, a molecule with a similar structure but a different mass, is common practice to ensure the accuracy and precision of the results. google.com
Future Directions and Emerging Research Avenues for Oxythiamine Disulfide Monosulfoxide
Rational Design of Next-Generation Thiamine (B1217682) Antimetabolite Derivatives
The future of thiamine antimetabolite research lies in the rational and targeted design of new molecular entities that build upon the foundational structure of compounds like Oxythiamine (B85929) disulfide monosulfoxide. The goal is to synthesize derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Computational analyses, including molecular docking and dynamics, are pivotal in this endeavor. These in silico methods allow for the prediction of binding affinities and interactions with target enzymes before undertaking complex chemical synthesis. mdpi.comnih.gov
A key challenge identified in related compounds, such as 2'-methylthiamine, is the limitation of cellular transport, which can hinder cytotoxic potential despite strong enzymatic inhibition. mdpi.com Future design strategies will likely focus on modifying the chemical structure to optimize interaction with cellular transporters. This structure-activity relationship approach aims to balance enzymatic inhibition with efficient cellular uptake. mdpi.com By systematically altering functional groups on the pyrimidine (B1678525) or thiazole (B1198619) rings, researchers can develop next-generation antimetabolites with superior biological activity.
Exploration of Novel Biochemical Targets Beyond Canonical Thiamine Metabolism
While the inhibition of TPP-dependent enzymes like transketolase is the established mechanism of oxythiamine, emerging evidence suggests its influence may extend to other cellular pathways. nih.gov Future research must explore these non-canonical targets to build a comprehensive mechanistic profile. For instance, studies have indicated that oxythiamine can alter the expression of proteins involved in apoptotic signaling pathways, suggesting a broader impact on cellular fate. nih.gov This opens an avenue to investigate direct or indirect interactions with key regulators of apoptosis.
Furthermore, research on acute thiamine depletion has revealed a surprising connection to the mTOR signaling pathway, where the metabolic effects of thiamine deficiency were reversed by the mTOR inhibitor rapamycin. nih.gov This suggests a previously unrecognized regulatory link between mTOR and thiamine-dependent metabolism that warrants further investigation in the context of oxythiamine antimetabolites. nih.gov Exploring these off-target effects is crucial, as the efficacy of some therapeutic compounds has been found to be mediated by such interactions rather than their putative primary targets. nih.gov
Integration of Systems Biology and Multi-Omics Data in Mechanistic Research
To fully comprehend the cellular impact of Oxythiamine disulfide monosulfoxide, future research must move beyond single-pathway analysis and embrace a holistic, systems-level approach. numberanalytics.com The integration of multiple high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, global view of the molecular perturbations induced by the compound. numberanalytics.com
For example, metabolomic studies on thiamine depletion have successfully identified significant metabolic shifts and validated the suppression of TDEs like transketolase and branched-chain alpha-ketoacid dehydrogenase (BCKDH). nih.gov Applying a similar multi-omics strategy to cells treated with this compound could:
Transcriptomics (RNA-seq): Reveal changes in gene expression, identifying upregulated or downregulated pathways.
Proteomics: Quantify changes in the cellular protein landscape, uncovering alterations in non-TDE proteins and signaling networks. nih.gov
Metabolomics: Map the comprehensive metabolic fingerprint, identifying pathway bottlenecks and accumulations of specific metabolites beyond those directly related to TDEs. nih.gov
Integrating these data layers will enable the construction of detailed network models, illuminating the full spectrum of the compound's mechanism of action and potentially revealing novel biomarkers of response. frontiersin.orgnih.gov
Development of Advanced Computational Models for Predictive Biology
Computational modeling is evolving from static docking simulations to dynamic, predictive systems. Future research should focus on developing advanced computational biology models that can forecast the biological effects of this compound and its derivatives. These models can integrate multi-omics data to create patient- or cell-line-specific protein network maps. nih.gov
By simulating the introduction of the drug in silico, these models could predict cellular sensitivity, identify resistance mechanisms, and prioritize candidate derivatives for laboratory testing. This approach has been successfully used to predict treatment responses for other inhibitors by correlating genomic profiles with drug sensitivity. nih.gov Such predictive models would accelerate the research and development process, enabling a more targeted and efficient evaluation of next-generation thiamine antimetabolites.
Strategies for Targeted Delivery and Enhanced Cellular Accumulation in In Vitro Models
A significant hurdle for the efficacy of thiamine analogs is their transport across the cell membrane to reach their intracellular targets. mdpi.com Overcoming this barrier is a critical avenue for future research. The development of advanced drug delivery systems, particularly those based on nanotechnology, offers a promising solution.
Research has demonstrated the feasibility of encapsulating thiamine in liposomal nanocarriers, providing a basis for developing similar systems for its antimetabolites. nih.gov These carriers can be engineered for controlled release and improved stability. More targeted approaches involve functionalizing the surface of nanoparticles. For instance, coating solid lipid nanoparticles (SLNs) with thiamine has been shown to facilitate binding to thiamine transporters, enhancing uptake. nih.gov Other strategies include using specific coatings, like Polysorbate 80, which can adsorb blood proteins (e.g., ApoE) to hijack receptor-mediated transcytosis. nih.gov
Future in vitro studies should systematically evaluate these delivery strategies to identify the most effective methods for increasing the intracellular concentration of this compound, thereby maximizing its therapeutic potential.
Q & A
Q. What are the key structural and functional distinctions between oxythiamine disulfide monosulfoxide and native thiamine?
this compound is a thiamine analogue characterized by a modified thiazole ring (disulfide bond and monosulfoxide group) and an oxidized pyrimidine moiety. These structural changes disrupt its coenzyme activity in thiamine-dependent enzymes, such as transketolase, while enabling competitive inhibition of metabolic pathways. Analytical techniques like LC-HRMS and NMR are critical for verifying disulfide connectivity and sulfoxide stereochemistry .
Q. How does this compound inhibit thiamine-dependent enzymes in vitro?
The compound acts as a substrate analogue, competing with thiamine diphosphate (ThDP) for binding to enzymes like transketolase. Methodologically, enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate depletion) should control for ThDP levels, as oxythiamine’s efficacy inversely correlates with extracellular thiamine concentration. Pre-incubation with thiamine-free media enhances inhibition sensitivity .
Advanced Research Questions
Q. How can researchers optimize oxythiamine dosage for in vitro versus in vivo cancer models?
Dose-response studies in non-small cell lung cancer (NSCLC) cells show time- and concentration-dependent growth inhibition, with IC50 values varying by cell line and culture conditions. For in vivo models, pharmacokinetic factors like blood-brain barrier permeability (assessed via isotopic labeling or autoradiography) must be considered. Co-administration with thiamine-depleting agents (e.g., pyrithiamine) may enhance efficacy .
Q. What experimental strategies resolve contradictions in oxythiamine’s antiplasmodial efficacy across studies?
Discrepancies in IC50 values (e.g., 11 µM vs. 5.2 mM in Plasmodium falciparum) arise from variable thiamine concentrations in assay media. Researchers should standardize thiamine-free conditions and quantify intracellular ThDP levels via HPLC. Computational docking using AlphaFold-predicted enzyme structures (e.g., PfTPK) can guide structural optimization of oxythiamine analogues to reduce ThDP competition .
Q. Which methodologies are most reliable for characterizing disulfide bond connectivity in oxythiamine derivatives?
Non-reducing peptide mapping via LC-HRMS, combined with collision-induced dissociation (CID), identifies disulfide linkages by comparing theoretical and observed mass shifts. For complex mixtures, tandem MS/MS with software-assisted deconvolution (e.g., Protein Metrics Byos) improves accuracy. Cross-validation with X-ray crystallography or mutagenesis studies is recommended for ambiguous cases .
Q. How can computational models address limitations in predicting oxythiamine-enzyme interactions?
AlphaFold-generated enzyme structures (e.g., PfTPK) provide preliminary binding site insights but lack ligand-induced conformational data. Molecular dynamics simulations (e.g., GROMACS) refine docking poses by accounting for protein flexibility. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities and corroborates computational predictions .
Q. What are the ethical and methodological considerations for studying oxythiamine’s neurotoxicity?
Autoradiographic studies in rodent models reveal oxythiamine penetration into brain tissues, but physiological relevance requires dose-escalation studies with behavioral assays (e.g., Morris water maze). Ethical protocols must balance thiamine deficiency induction (e.g., dietary restriction) against animal welfare standards. Human cell-based blood-brain barrier models (e.g., hCMEC/D3 monolayers) offer alternatives to in vivo testing .
Methodological Guidelines
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., thiamine concentration, cell type) affecting oxythiamine efficacy. Meta-analyses of published IC50 values under standardized conditions can identify outlier datasets .
- Experimental Reproducibility : Detailed protocols for thiamine-free media preparation and enzyme activity assays are essential. Reference materials (e.g., Sigma-Alderich’s this compound, batch-certified for purity) ensure consistency across labs .
- Cross-Disciplinary Validation : Combine metabolic flux analysis (Seahorse XF) with genomic profiling (RNA-seq) to map oxythiamine’s impact on glycolysis and pentose phosphate pathways in cancer vs. parasitic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
